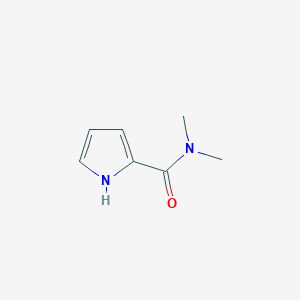

N,N-dimethyl-1H-pyrrole-2-carboxamide

CAS No.: 7126-47-8

Cat. No.: VC7813693

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7126-47-8 |

|---|---|

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | N,N-dimethyl-1H-pyrrole-2-carboxamide |

| Standard InChI | InChI=1S/C7H10N2O/c1-9(2)7(10)6-4-3-5-8-6/h3-5,8H,1-2H3 |

| Standard InChI Key | VZRWJMZZHDOBIO-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=CC=CN1 |

| Canonical SMILES | CN(C)C(=O)C1=CC=CN1 |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

N,N-Dimethyl-1H-pyrrole-2-carboxamide belongs to the pyrrole-carboxamide family, featuring a five-membered aromatic ring with adjacent carbonyl and dimethylamine functionalities. The IUPAC name derives from the substitution pattern: the pyrrole ring’s 2-position is modified by a carboxamide group where both amide hydrogens are replaced by methyl groups . X-ray diffraction confirms a planar pyrrole ring with slight distortions due to conjugation between the carbonyl π-system and the amide nitrogen’s lone pair .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 138.167 g/mol | |

| Melting Point | 97–99°C | |

| Density | Not reported | — |

| LogP (Partition Coefficient) | 0.716 |

Spectral and Computational Data

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorptions for the amide C=O stretch (~1650 cm) and N–H vibrations (~3300 cm) . Nuclear magnetic resonance (NMR) spectra display distinct signals for the pyrrole protons (δ 6.2–6.8 ppm) and dimethylamide groups (δ 3.0 ppm for ) . Computational studies using density functional theory (DFT) align with experimental data, showing charge delocalization across the pyrrole-amide system .

Synthesis and Industrial Production

Synthetic Routes

The most efficient synthesis involves reacting 2-(trichloroacetyl)pyrrole with dimethylamine hydrochloride in acetonitrile under inert atmosphere, achieving a 92% yield . Triethylamine acts as a base to scavenge HCl, facilitating nucleophilic acyl substitution.

Reaction Scheme:

Table 2: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 20°C |

| Time | 24 hours |

| Base | Triethylamine |

| Yield | 92% |

Structural Elucidation and Crystallography

Crystal Packing and Hydrogen Bonding

Low-temperature X-ray crystallography (150 K) reveals monoclinic crystals in the space group . The carbonyl oxygen forms intermolecular N–H···O hydrogen bonds with adjacent amide groups, creating centrosymmetric dimers (Fig. 1). These dimers stack along the crystallographic a-axis, stabilized by van der Waals interactions.

Key Bond Lengths:

Conformational Analysis

The dimethylamide group adopts a trans configuration relative to the pyrrole ring, minimizing steric hindrance. Torsional angles between the pyrrole and amide planes measure , indicating moderate conjugation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume